An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzonitrile (CAS 85223-94-5)
An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzonitrile (CAS 85223-94-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No. 85223-94-5). This document compiles available physicochemical properties, outlines plausible synthetic routes, and details generalized experimental protocols for its characterization. Due to the limited publicly available data for this specific isomer, this guide also presents general methodologies for key experiments and discusses potential biological activities based on structurally related compounds. All quantitative data found in the literature is summarized, and logical workflows for synthesis and analysis are presented visually using the DOT language. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.
Core Physicochemical Properties
4-Hydroxy-2,5-dimethylbenzonitrile is a substituted aromatic compound. While extensive experimental data for this specific isomer is scarce in the literature, its basic properties have been identified. It is crucial to distinguish this compound from its more commonly documented isomer, 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No. 4198-90-7).
Table 1: Physicochemical Properties of 4-Hydroxy-2,5-dimethylbenzonitrile
| Property | Value | Source/Notes |
| CAS Number | 85223-94-5 | |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| IUPAC Name | 4-hydroxy-2,5-dimethylbenzonitrile | |
| Appearance | White to beige crystalline powder | Inferred from related compounds. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[1] |
Spectroscopic Profile
Table 2: Spectroscopic Data Summary
| Technique | Expected Peaks/Signals | Source/Notes |
| ¹H NMR | Aromatic protons, two distinct methyl singlets, and a hydroxyl proton singlet. | A spectrum image is available in the literature, but peak assignments and coupling constants are not provided.[2] |
| ¹³C NMR | Aromatic carbons, two methyl carbons, a nitrile carbon, and a carbon bearing the hydroxyl group. | No experimental data found. |
| FTIR | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C≡N stretching, and C=C stretching (aromatic). | An FTIR spectrum image is available, but a detailed peak list is not provided.[3] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. | No experimental data found. |
Experimental Protocols
Due to the lack of specific published protocols for 4-Hydroxy-2,5-dimethylbenzonitrile, the following sections provide detailed, generalized methodologies for its synthesis and characterization.
Synthesis Methodologies
Two plausible synthetic routes are the Sandmeyer reaction starting from 4-amino-2,5-dimethylphenol and the palladium-catalyzed cyanation of 4-bromo-2,5-dimethylphenol.
Protocol 1: Synthesis via Sandmeyer Reaction (Hypothetical)
This protocol describes a general procedure for the conversion of an arylamine to an aryl nitrile.
-
Diazotization:
-
Dissolve 4-amino-2,5-dimethylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis via Palladium-Catalyzed Cyanation (Representative)
This protocol is based on general methods for the palladium-catalyzed cyanation of aryl bromides.[4]
-
Reaction Setup:
-
To a flame-dried reaction vessel, add 4-bromo-2,5-dimethylphenol (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like dimethylformamide (DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature of 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with aqueous ammonia and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Characterization Protocols
Protocol 3: Melting Point Determination
-
Finely powder a small amount of the crystalline sample.[5]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in a melting point apparatus.[7]
-
Heat the sample rapidly to determine an approximate melting range, then allow the apparatus to cool.
-
Using a fresh sample, heat at a rate of 1-2 °C per minute near the approximate melting point.[6]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol 4: Solubility Determination
-
Place approximately 10-20 mg of the solid sample into a test tube.[8]
-
Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) in portions, agitating the mixture after each addition.[9]
-
Observe whether the solid dissolves completely.
-
If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous HCl to assess for acidic or basic functional groups.[10]
Protocol 5: NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, on a suitable NMR spectrometer.[11]
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[12]
Protocol 6: FTIR Spectroscopy
-
Prepare the solid sample, for example, by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[13][14]
-
For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk.[14]
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[15]
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[16]
Protocol 7: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionize the sample using an appropriate method, such as electron impact (EI) or electrospray ionization (ESI).[17]
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).[18]
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Potential Applications
There is no specific biological activity reported in the literature for 4-Hydroxy-2,5-dimethylbenzonitrile. However, the benzonitrile scaffold and phenolic hydroxyl group are present in many biologically active molecules. Substituted benzonitriles have been investigated for a range of activities, including anti-inflammatory and antimicrobial properties.
Protocol 8: General In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)
This protocol provides a general method for assessing the potential of a compound to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[19]
-
Prepare a stock solution of 4-Hydroxy-2,5-dimethylbenzonitrile in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX enzyme (COX-1 or COX-2), a chromogenic substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 9: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[20]
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[21]
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
Determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits microbial growth.[22]
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway relevant to the study of 4-Hydroxy-2,5-dimethylbenzonitrile.
Caption: A generalized workflow for the synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile via the Sandmeyer reaction.
Caption: A logical workflow for the characterization of 4-Hydroxy-2,5-dimethylbenzonitrile.
Caption: A hypothetical anti-inflammatory signaling pathway showing potential inhibition by the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. quora.com [quora.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jascoinc.com [jascoinc.com]
- 16. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 19. youtube.com [youtube.com]
- 20. UpToDate 2018 [doctorabad.com]
- 21. apec.org [apec.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
